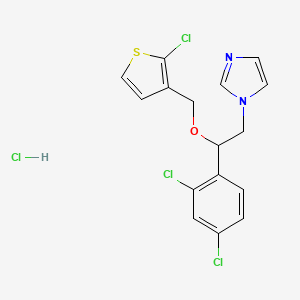

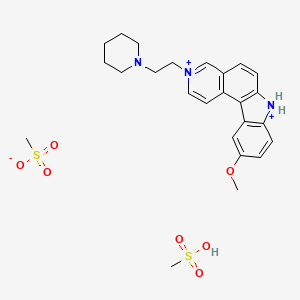

Tioconazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tioconazole hydrochloride: is an imidazole antifungal compound used primarily to treat fungal and yeast infections. It is particularly effective against Candida species and is commonly used in topical formulations for conditions such as ringworm, jock itch, athlete’s foot, and tinea versicolor . This compound works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby increasing cellular permeability and leading to cell death .

Méthodes De Préparation

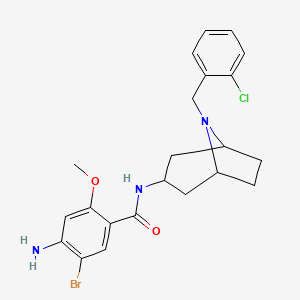

Synthetic Routes and Reaction Conditions: The synthesis of tioconazole hydrochloride involves a displacement reaction between 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and 2-chloro-3-(chloromethyl)thiophene . The reaction is typically carried out in the presence of a base such as caustic soda flakes and a solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is then formulated into various topical preparations for medical use .

Analyse Des Réactions Chimiques

Types of Reactions: Tioconazole hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its antifungal properties.

Reduction: This reaction can modify the imidazole ring, impacting the compound’s efficacy.

Substitution: Common in the synthesis process, substitution reactions involve replacing one functional group with another to achieve the desired chemical structure

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base

Major Products Formed: The primary product formed from these reactions is this compound itself, with potential by-products depending on the specific reaction conditions .

Applications De Recherche Scientifique

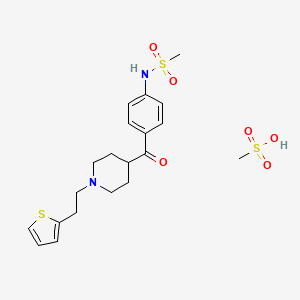

Chemistry: Tioconazole hydrochloride is used in various chemical studies to understand its reactivity and interaction with other compounds. It serves as a model compound for studying imidazole-based antifungals .

Biology: In biological research, this compound is used to study fungal cell membrane synthesis and the effects of ergosterol inhibition. It is also employed in studies investigating its antibacterial properties against certain Gram-positive cocci bacteria .

Medicine: Medically, this compound is widely used to treat fungal infections. It is formulated into creams, ointments, and gels for topical application. Recent studies have explored its potential in treating atopic dermatitis and other skin conditions .

Industry: In the pharmaceutical industry, this compound is a key ingredient in over-the-counter antifungal medications. It is also used in the development of new antifungal agents and formulations .

Mécanisme D'action

Tioconazole hydrochloride exerts its antifungal effects by inhibiting the enzyme 14-alpha demethylase, a cytochrome P-450 enzyme involved in converting lanosterol to ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to increased cellular permeability and cell death. This mechanism also imparts antibacterial properties against certain Gram-positive cocci bacteria .

Comparaison Avec Des Composés Similaires

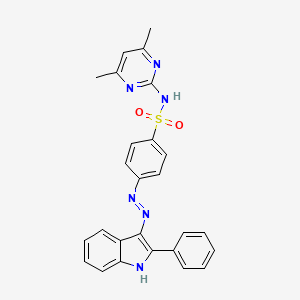

Miconazole: Another imidazole antifungal used to treat a variety of fungal infections, including oral thrush and athlete’s foot.

Clotrimazole: Used to treat fungal infections such as ringworm and yeast infections.

Ketoconazole: Employed in treating systemic fungal infections and seborrheic dermatitis.

Uniqueness: Tioconazole hydrochloride is unique in its broad-spectrum antifungal activity and its additional antibacterial properties. Unlike miconazole and clotrimazole, which are used for a wider range of fungal infections, this compound is specifically formulated for treating vaginal yeast infections and certain skin conditions .

Propriétés

Numéro CAS |

61675-64-7 |

|---|---|

Formule moléculaire |

C16H14Cl4N2OS |

Poids moléculaire |

424.2 g/mol |

Nom IUPAC |

1-[2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;hydrochloride |

InChI |

InChI=1S/C16H13Cl3N2OS.ClH/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19;/h1-7,10,15H,8-9H2;1H |

Clé InChI |

UKQXXGSDDSCAHA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)

![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)